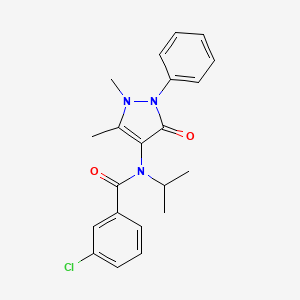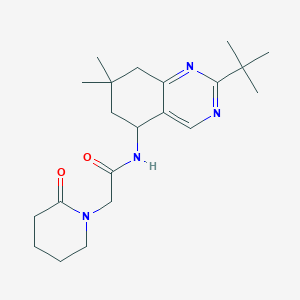![molecular formula C19H16N4O4S B6141249 N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide](/img/structure/B6141249.png)
N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide, also known as BPTN, is a thiazolidine derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide has been demonstrated to have a significant inhibitory effect on the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide has been shown to have a protective effect against oxidative stress-induced damage in various cell types.
Wirkmechanismus
The exact mechanism of action of N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide is not fully understood. However, it has been suggested that N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide exerts its biological effects through the modulation of various signaling pathways, including the PI3K/Akt, MAPK/Erk, and NF-κB pathways. N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide has been shown to inhibit the activity of these pathways, leading to the inhibition of cancer cell growth and the suppression of inflammatory responses.
Biochemical and Physiological Effects:
N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and induce apoptosis of cancer cells. N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide also possesses anti-inflammatory properties, as it has been shown to suppress the production of pro-inflammatory cytokines. Additionally, N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide has been demonstrated to have a protective effect against oxidative stress-induced damage in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide has several advantages for lab experiments. It exhibits high purity and high yield, making it an ideal compound for in vitro and in vivo studies. N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide has also been shown to be stable under various conditions, making it suitable for long-term storage. However, N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide has some limitations for lab experiments. It has low solubility in aqueous solutions, which may limit its use in some assays. Additionally, N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide. One potential direction is to investigate the pharmacokinetics and toxicity profile of N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide in vivo. This will provide valuable information for the development of N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide as a potential therapeutic agent. Another direction is to explore the potential of N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide and its potential targets in cancer cells. Finally, the development of more efficient synthesis methods for N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide may facilitate its use in future studies.
Synthesemethoden
The synthesis of N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide involves the reaction of 2,4-thiazolidinedione with benzaldehyde and nicotinohydrazide in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been optimized to yield high purity and high yield of N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide.
Eigenschaften
IUPAC Name |
N'-[3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl]pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c24-16(21-22-17(25)14-7-4-9-20-12-14)8-10-23-18(26)15(28-19(23)27)11-13-5-2-1-3-6-13/h1-7,9,11-12H,8,10H2,(H,21,24)(H,22,25)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXIIGMFNGKTOS-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}pyridine-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-{4-[4-(methylthio)benzyl]-2-morpholinyl}ethanamine](/img/structure/B6141169.png)
![4-tert-butyl-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6141175.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B6141188.png)

![3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6141210.png)
![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6141218.png)
![2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6141230.png)

![3-[4-(2-chlorobenzyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B6141247.png)
![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide](/img/structure/B6141248.png)
![2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)
![[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B6141259.png)
![3-[(4-phenyl-2-quinazolinyl)amino]benzoic acid](/img/structure/B6141273.png)